molecular formula C10H9N B3189003 2,3-dihydro-1H-indene-2-carbonitrile CAS No. 26453-01-0

2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B3189003
CAS No.: 26453-01-0
M. Wt: 143.18 g/mol
InChI Key: DNZFSDYPKGZHAA-UHFFFAOYSA-N
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Description

Contextualization within Indene (B144670) Chemistry Research

Indene, a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, and its hydrogenated form, indane, are privileged structures in chemical research. qtonics.comgoogle.com The rigidity and substitution possibilities of the indane framework make it an attractive building block for creating complex molecular architectures. google.com Research into indene and its derivatives is extensive, covering areas from polymerization to the synthesis of biologically active molecules. qtonics.comorganic-chemistry.org

2,3-dihydro-1H-indene-2-carbonitrile, as a substituted indane, fits within this broader research theme. The core indane structure provides a defined three-dimensional shape, while the nitrile group at the 2-position offers a site for a variety of chemical transformations. While specific studies on this compound are not abundant in the literature, the general interest in the synthesis and modification of the indane skeleton provides a clear context for its relevance.

Significance in Advanced Organic Synthesis Research

The significance of this compound in advanced organic synthesis lies in its potential as a versatile intermediate. The nitrile functional group is a valuable precursor to a wide range of other functionalities, including amines, carboxylic acids, amides, and ketones. This versatility allows for the elaboration of the indane scaffold into more complex target molecules.

The synthesis of indane derivatives is a well-explored area of organic chemistry, with numerous methods available for the construction and functionalization of the bicyclic ring system. nih.govresearchgate.net These methods often involve intramolecular cyclization reactions, such as Friedel-Crafts alkylations or Heck reactions, to form the five-membered ring. The introduction of a substituent at the 2-position of the indane ring, as in this compound, is a common strategy for creating building blocks for further synthetic transformations.

Overview of Current Research Trajectories Involving this compound

While direct research on this compound is limited, the research trajectories for closely related indane derivatives provide insight into its potential areas of application. A significant focus of indane chemistry is in the field of medicinal chemistry, where the indane nucleus is a component of several approved drugs and clinical candidates. google.comorganic-chemistry.org For instance, various substituted 2,3-dihydro-1H-indene compounds have been investigated for their potential as therapeutic agents, including in the treatment of cancer. organic-chemistry.org

The development of new catalytic methods for the synthesis and functionalization of indanes is another active area of research. This includes the development of enantioselective methods to control the stereochemistry of substituents on the indane ring, which is crucial for the synthesis of chiral drugs. Given the synthetic utility of the nitrile group, it is plausible that this compound could serve as a key intermediate in the synthesis of novel, biologically active indane derivatives.

Interactive Data Table: Physicochemical Properties of Indane Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3-dihydro-1H-indeneC9H10118.18496-11-7
2,3-dihydro-1H-indene-1-carbonitrileC10H9N143.1926452-97-1
This compound C10H9N 143.19 23239618 (CID)
2,3-dihydro-1-oxo-1H-indene-4-carbonitrileC10H7NO157.1760899-34-5
2,3-dihydro-1H-indene-2-carboxylic acidC10H10O2162.1925177-85-9

Note: Data for this compound is from its PubChem entry (CID 23239618). Other data is sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZFSDYPKGZHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290996
Record name 2,3-Dihydro-1H-indene-2-carbonitrile
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Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26453-01-0
Record name 2,3-Dihydro-1H-indene-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26453-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dihydro 1h Indene 2 Carbonitrile and Its Derivatives

Classical Organic Synthesis Approaches to 2,3-dihydro-1H-indene-2-carbonitrile

Classical synthesis provides the foundational routes to the this compound core structure. These methods often rely on well-understood, stoichiometric reactions that have been refined over decades.

Condensation Reactions in this compound Synthesis

Condensation reactions, particularly the Knoevenagel condensation, are a cornerstone for forming carbon-carbon bonds and are instrumental in synthesizing unsaturated nitrile compounds that can serve as precursors to the target molecule. wikipedia.orgmdpi.com The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a weak base catalyst. wikipedia.orgbhu.ac.in This reaction is a modification of the aldol (B89426) condensation and is highly effective for creating α,β-unsaturated dinitriles or cyanoesters. wikipedia.org

A key strategy for forming the indene (B144670) ring system involves a sequential Knoevenagel condensation followed by an intramolecular cyclization. nih.govacs.org In this approach, a suitably substituted benzaldehyde (B42025) can react with an active methylene compound. For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates or malononitrile can yield cyclized indene products. nih.govacs.org The selectivity of the reaction to produce the desired indene derivative over other products, like benzylidene malonates or benzofulvenes, is highly dependent on the reaction conditions. nih.govacs.org

Detailed research has shown that specific conditions can favor the formation of the indene scaffold. For example, reacting 2-(1-phenylvinyl)benzaldehyde with a malonate using a TiCl₄-pyridine system can produce the cyclized indene derivative in high yield. nih.govacs.org Subsequent reduction of the double bond within the newly formed five-membered ring would lead to the saturated 2,3-dihydro-1H-indene backbone.

Table 1: Conditions for Sequential Knoevenagel Condensation/Cyclization to Form Indene Derivatives Interactive table based on data from research on indene synthesis. nih.govacs.org

Starting Aldehyde Active Methylene Compound Reagents/Catalyst Temperature Time Major Product Yield
2-(1-phenylvinyl)benzaldehyde Methyl Malonate Piperidine, AcOH in Benzene (B151609) 80 °C 1.5 h Benzylidene Malonate 75%
2-(1-phenylvinyl)benzaldehyde Methyl Malonate Piperidine, AcOH in Benzene 80 °C 17 h Indene Derivative 56%
2-(1-phenylvinyl)benzaldehyde Methyl Malonate TiCl₄-Pyridine in CH₂Cl₂ Room Temp 17 h Indene Derivative 79%

Perkin Reaction Pathways to Indene-Related Nitriles

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orgorganicreactions.org The reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orglongdom.orgiitk.ac.in The typical products of the Perkin reaction are cinnamic acids and their derivatives. iitk.ac.iniitk.ac.innumberanalytics.com

The established mechanism involves the formation of an enolate from the acid anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde. longdom.org This is followed by dehydration and hydrolysis steps to yield the final unsaturated carboxylic acid product. longdom.org

Given its mechanism and typical products, the Perkin reaction is not a direct or standard pathway for the synthesis of nitriles such as this compound. The reaction is specifically designed to produce carboxylic acids because the reacting nucleophile is derived from an acid anhydride. wikipedia.orglongdom.org While versatile for creating compounds like cinnamic acid and coumarin, its application does not extend to the direct formation of indene-related nitriles. wikipedia.orgiitk.ac.in

Other Established Synthetic Routes to this compound Scaffolds

Beyond condensation reactions, other established multi-step synthetic routes can be employed to construct the this compound scaffold. These classical approaches often involve the sequential construction and functionalization of the indane ring system. A common strategy begins with a pre-existing indanone or indane derivative, which is then chemically modified to introduce the cyanomethyl group at the C2 position.

One potential route starts from 2-indanone. The ketone can be reacted with a phosphorus ylide bearing a nitrile group, such as cyanomethylenetriphenylphosphorane, in a Wittig reaction. This would introduce an exocyclic double bond with an attached nitrile group. Subsequent catalytic hydrogenation would reduce the double bond to afford the target this compound.

Alternatively, a synthesis could begin with the alkylation of an indane precursor. For example, the enolate of ethyl 2,3-dihydro-1H-indene-2-carboxylate could be generated and then alkylated. While not a direct route to the nitrile, this demonstrates the feasibility of modifying the C2 position. chemicalbook.com A more direct approach would involve the nucleophilic substitution of a leaving group at the C2 position with a cyanide anion, although this can be challenging. A more common method involves the creation of a 2-hydroxymethylindane intermediate, which can then be converted to a tosylate or halide, followed by reaction with sodium or potassium cyanide to install the nitrile group. researchgate.net

Catalytic Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, control, and sustainability. Both transition metal catalysis and organocatalysis have emerged as powerful tools for synthesizing complex molecules like this compound.

Transition Metal-Catalyzed Transformations for this compound

Transition metals, particularly palladium, have revolutionized the synthesis of carbocyclic and heterocyclic systems. bohrium.com Palladium-catalyzed cross-coupling and cyclization reactions provide efficient pathways to indane derivatives. rsc.orgnih.govacs.org

A highly effective and direct method for synthesizing indanes with a cyanomethyl group at the C2 position involves a palladium-catalyzed alkene difunctionalization reaction. nih.gov This transformation couples 2-allylphenyl triflates with alkyl nitriles. The use of a specific pre-catalyst, BrettPhosPd(allyl)(Cl), is crucial for the success of this reaction, which proceeds in good yields. nih.gov The reaction mechanism involves the coupling of the aryl triflate with the enolate of the nitrile, followed by an intramolecular cyclization onto the allyl group to form the indane ring. nih.gov This method is notable for its ability to directly install the desired cyanomethyl functionality while simultaneously constructing the indane core. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 2-Cyanomethyl Indane Derivatives Interactive table showing the scope of the Pd-catalyzed coupling of aryl triflates with various nitriles. nih.gov

Aryl Triflate Nitrile Product Yield (%)
2-allylphenyl triflate Propionitrile 2-(2,3-dihydro-1H-inden-2-yl)propanenitrile 71
2-allylphenyl triflate Isobutyronitrile 2-(2,3-dihydro-1H-inden-2-yl)-2-methylpropanenitrile 81
2-allylphenyl triflate Cyclopentanecarbonitrile 1-(2,3-dihydro-1H-inden-2-yl)cyclopentanecarbonitrile 83
2-allylphenyl triflate Phenylacetonitrile 2-(2,3-dihydro-1H-inden-2-yl)-2-phenylacetonitrile 78

Other transition metals like rhodium and iron have also been used to catalyze the synthesis of indene derivatives from various starting materials, showcasing the versatility of metal catalysis in this area. organic-chemistry.org

Organocatalytic Methods in Stereoselective this compound Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a key strategy for asymmetric synthesis. nih.gov This approach offers a powerful way to control the stereochemistry of products, which is crucial for many applications. For the synthesis of indane derivatives, organocatalysts can facilitate enantioselective cyclizations to produce chiral products with high precision. rsc.org

One prominent strategy involves the use of chiral N-heterocyclic carbene (NHC) catalysts. rsc.org These catalysts can induce umpolung (reactivity inversion) in α,β-unsaturated aldehydes, turning them into nucleophiles. This allows for an intramolecular Michael addition to a pendant acceptor group, constructing the indane skeleton with excellent enantioselectivity. rsc.org

Another powerful approach is the use of chiral phosphoric acids. These Brønsted acids can activate substrates through hydrogen bonding, enabling highly enantioselective reactions such as aldol condensations to form fused indanone systems. rsc.orgrsc.org Similarly, chiral secondary amines can be used to catalyze cascade reactions, such as an initial aza-Michael reaction followed by an intramolecular aldol condensation, to produce functionalized heterocyclic systems with high enantiopurity. rsc.org

While direct organocatalytic synthesis of this compound is not extensively documented, these principles can be applied. A potential route could involve an intramolecular Michael addition of a nucleophile onto an α,β-unsaturated nitrile, catalyzed by a chiral organocatalyst like a quinine-based squaramide or a diarylprolinol silyl (B83357) ether, to stereoselectively form the five-membered ring of the indane system. rsc.orgnih.govresearchgate.net

Biocatalytic Synthesis of Chiral this compound Intermediates

Biocatalysis has emerged as a powerful tool in organic synthesis, providing highly selective and environmentally benign alternatives to traditional chemical methods. The application of enzymes and whole-cell systems for the synthesis of chiral intermediates related to this compound showcases the potential of this approach.

The introduction of an amino group in a stereocontrolled manner is a critical step in the synthesis of many pharmaceutical intermediates. Transaminase enzymes have proven to be highly effective for this purpose. A notable example is the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate for Sphingosine-1-Phosphate (S1P) receptor modulators.

In a reported study, a single-step conversion of 4-cyano indanone to the corresponding (S)-amine was achieved with complete conversion and 100% chiral purity using a transaminase enzyme. This biocatalytic process offers a significant improvement over chemical methods, which often require a resolution step to separate the desired enantiomer from a racemic mixture.

Table 1: Enzyme-Mediated Stereoselective Amination

Substrate Enzyme Product Chiral Purity

This table illustrates the high enantioselectivity achievable with transaminase enzymes in the synthesis of chiral amino-indene carbonitriles.

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including cofactor regeneration and increased enzyme stability. nih.gov While specific examples of whole-cell biocatalysis for this compound are not extensively documented, the general applicability of this technology to nitrile-containing compounds is well-established.

Microorganisms possessing nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are of particular interest. nih.gov These enzymes can hydrolyze nitriles to either carboxylic acids or amides, which can be valuable intermediates. For instance, a whole-cell system could potentially be developed to hydrolyze a precursor dinitrile with high regio- and enantioselectivity. The use of whole-cell biocatalysts for the stereoselective amination of ketones is also a promising strategy. tudelft.nl

Table 2: Potential Whole-Cell Biocatalytic Reactions for Indene Carbonitrile Synthesis

Reaction Type Enzyme Class Potential Application
Asymmetric hydrolysis Nitrilase Enantioselective conversion of a racemic indene nitrile to a chiral carboxylic acid

This table outlines potential applications of whole-cell biocatalysis in the synthesis of chiral derivatives of this compound.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. tno.nl In this approach, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. While specific enzymatic resolutions of this compound have not been detailed in the literature, the kinetic resolution of structurally related compounds provides a proof of concept.

For example, lipases are commonly used for the resolution of racemic alcohols and esters through enantioselective hydrolysis or transesterification. nih.gov A racemic precursor to this compound containing a hydroxyl group could potentially be resolved using this method. The efficiency of such a resolution is determined by the enantiomeric ratio (E), with higher values indicating better selectivity. nih.gov

Stereochemical Control in this compound Synthesis

Achieving high levels of stereochemical control is paramount in the synthesis of biologically active molecules. Both enantioselective and diastereoselective strategies are employed to construct the desired stereoisomers of this compound and its derivatives.

Asymmetric catalysis is a cornerstone of enantioselective synthesis. As discussed previously, the use of transaminases for the asymmetric amination of an indanone precursor represents a highly effective strategy for accessing enantiopure amino-indene carbonitriles. This approach directly establishes a chiral center with high fidelity.

Another potential enantioselective strategy involves the asymmetric reduction of a suitable prochiral precursor. While not specifically demonstrated for this compound, the enzymatic reduction of ketones to chiral alcohols is a well-established transformation that could be applied to an appropriately functionalized indene derivative.

The synthesis of substituted this compound derivatives often requires control over multiple stereocenters. Diastereoselective reactions are employed to establish the desired relative stereochemistry. While specific examples for this exact scaffold are limited, general strategies for the diastereoselective synthesis of related cyclic compounds can be considered.

For instance, base-promoted cyclization reactions have been used to generate spirocyclic indenes with excellent diastereoselectivity. nih.gov Such strategies could potentially be adapted to construct substituted indene carbonitriles. The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials and the reaction conditions.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

Kinetic Resolution Applied to this compound Precursors

The synthesis of enantiomerically pure this compound relies on the accessibility of chiral precursors, which can be effectively obtained through kinetic resolution. This technique separates a racemic mixture by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. Enzymatic kinetic resolution, particularly using lipases, has emerged as a prominent and environmentally benign method for producing optically active intermediates.

A pertinent example is the kinetic resolution of rac-indanyl acetate (B1210297), a direct precursor to chiral 2-indanol (B118314). Chiral 2-indanol can subsequently be converted to the target compound, this compound, through established chemical transformations of the hydroxyl group to a nitrile functionality.

In a notable study, the kinetic resolution of rac-indanyl acetate was accomplished through hydrolysis catalyzed by Lipase (B570770) B from Candida antarctica (CALB). nih.gov The enzyme was covalently immobilized on an eco-friendly support derived from cashew apple bagasse. This immobilization not only provides a more stable and reusable biocatalyst but also facilitates its separation from the reaction mixture. The hydrolysis of rac-indanyl acetate was conducted at 30°C in a pH 7.0 buffer. nih.gov

The enzymatic process selectively hydrolyzes one enantiomer of the acetate at a much faster rate, allowing for the separation of the unreacted acetate and the resulting alcohol with high enantiomeric purity. Specifically, this method yielded (R)-indanol with an excellent enantiomeric excess of 97%, achieving a maximum conversion of 50%. nih.gov The immobilized biocatalyst demonstrated robust performance, maintaining this high conversion and enantioselectivity for five consecutive hydrolysis cycles. nih.gov

The success of this lipase-catalyzed resolution highlights a viable and sustainable pathway to obtaining the chiral building blocks necessary for the synthesis of enantiopure 2-substituted indane derivatives. The high enantioselectivity (E > 200) often achieved with lipases like CALB in the resolution of cyclic secondary alcohols and their esters underscores the power of biocatalysis in asymmetric synthesis. arkat-usa.orgresearchgate.net

The general principle of lipase-catalyzed kinetic resolution of a racemic acetate involves the preferential acylation or deacylation of one enantiomer. In the case of hydrolysis of rac-indanyl acetate, the lipase selectively acts on one enantiomer of the ester, producing the corresponding chiral alcohol, while leaving the other enantiomer of the acetate largely unreacted. This allows for the separation of two different, enantioenriched compounds.

While direct kinetic resolution of this compound itself is not widely documented, the resolution of its immediate precursors, such as 2-indanol, 2-aminoindane, or indane-2-carboxylic acid, represents a strategic and well-precedented approach to accessing the desired chiral nitrile. nih.govacs.org

Interactive Data Table: Enzymatic Kinetic Resolution of rac-Indanyl Acetate

ParameterValueReference
Substraterac-Indanyl acetate nih.gov
EnzymeLipase B from Candida antarctica (immobilized) nih.gov
Reaction TypeHydrolysis nih.gov
Product(R)-Indanol nih.gov
Enantiomeric Excess (ee)97% nih.gov
Maximum Conversion50% nih.gov
Temperature30 °C nih.gov
pH7.0 nih.gov
Catalyst ReusabilityMaintained maximum conversion for 5 cycles nih.gov

Reactivity and Chemical Transformations of 2,3 Dihydro 1h Indene 2 Carbonitrile

Functional Group Manipulations of the Nitrile Moiety

The nitrile group in 2,3-dihydro-1H-indene-2-carbonitrile is a versatile functional handle that can undergo a variety of transformations, including removal (decyanation), conversion to a carboxylic acid or an amine, and other modifications.

Decyanation Reactions of this compound

Reductive decyanation is the process of removing the cyano group and replacing it with a hydrogen atom. psu.edu This transformation is valuable in multi-step syntheses where the nitrile group is used to facilitate a particular reaction and is subsequently no longer needed. nih.gov Several methods for reductive decyanation have been developed, many of which are applicable to substrates like this compound.

Common methods for reductive decyanation involve the use of alkali metals in liquid ammonia (B1221849) or hydride reagents. nih.govbeilstein-journals.org The mechanism with alkali metals, such as lithium or sodium in liquid ammonia, proceeds through a single electron transfer to form a radical anion, which then expels the cyanide ion. The resulting radical is further reduced to a carbanion and then protonated. beilstein-journals.org

Another approach involves the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) can, in some cases, lead to decyanation, particularly in substrates where the resulting carbanion is stabilized. psu.edu Transition metal-catalyzed methods have also emerged, offering milder reaction conditions. For example, nickel nanoparticle-catalyzed hydrogenation has been shown to effect the decyanation of certain nitriles. nih.govbeilstein-journals.org

While direct experimental data for the decyanation of this compound is not extensively documented in readily available literature, the established methodologies for other aliphatic and benzylic nitriles provide a strong basis for predicting its reactivity. The choice of reagent would likely depend on the desired functional group tolerance in a more complex synthetic sequence.

Hydrolysis and Reduction Pathways of the Nitrile Group

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to two important classes of derivatives.

Hydrolysis to 2,3-dihydro-1H-indene-2-carboxylic acid:

The hydrolysis of nitriles can be achieved under either acidic or basic conditions. researchgate.net

Acidic Hydrolysis: Heating this compound under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield 2,3-dihydro-1H-indene-2-carboxylic acid. researchgate.net The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, will initially produce the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid. researchgate.net

Reagent/ConditionsProduct
HCl (aq), Reflux2,3-dihydro-1H-indene-2-carboxylic acid
NaOH (aq), Reflux, then H₃O⁺2,3-dihydro-1H-indene-2-carboxylic acid

Reduction to (2,3-dihydro-1H-inden-2-yl)methanamine:

The nitrile group can be reduced to a primary amine using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄ in a suitable ether solvent (like diethyl ether or tetrahydrofuran) followed by an aqueous workup is a standard method for the reduction of nitriles to primary amines. This would convert this compound to (2,3-dihydro-1H-inden-2-yl)methanamine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This industrial-scale method can also effectively reduce nitriles to primary amines.

Reagent/ConditionsProduct
1. LiAlH₄, THF; 2. H₂O(2,3-dihydro-1H-inden-2-yl)methanamine
H₂, Raney Ni(2,3-dihydro-1H-inden-2-yl)methanamine

Reactions Involving the Indene (B144670) Ring System of this compound

The indene scaffold provides opportunities for further functionalization on both the aromatic benzene (B151609) ring and the five-membered dihydroindene core.

Aromatic Functionalization of the Benzene Ring in this compound

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring.

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding halogenated derivative.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring using an alkyl halide or acyl halide with a Lewis acid catalyst.

The specific substitution pattern will be influenced by the combined electronic effects of the existing substituents.

Transformations of the Dihydroindene Core

The five-membered ring of the dihydroindene core can also be a site for chemical modification, although this is less common than reactions on the nitrile or benzene ring. One potential transformation is the dehydrogenation of the dihydroindene to the corresponding indene. This can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures. Such a transformation would introduce a double bond into the five-membered ring, leading to a more rigid and planar structure.

Derivatization Strategies for this compound

The reactivity of this compound allows for a wide range of derivatization strategies. The primary pathways involve the manipulation of the nitrile group as previously described.

The resulting carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid, can be further derivatized through standard carboxylic acid chemistry. This includes:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to form an amide.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, using a strong reducing agent like LiAlH₄. mdpi.com

The primary amine, (2,3-dihydro-1H-inden-2-yl)methanamine, obtained from the reduction of the nitrile, can also be derivatized through reactions typical of primary amines, such as:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) to form an amide.

Alkylation: Reaction with an alkyl halide to form secondary or tertiary amines.

Schiff Base Formation: Condensation with an aldehyde or ketone to form an imine.

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a wide variety of more complex molecules.

Formation of Amino and Carboxylic Acid Derivatives of this compound

The nitrile group is a valuable precursor for the synthesis of both primary amines and carboxylic acids through reduction and hydrolysis, respectively.

Amino Derivatives via Nitrile Reduction

The conversion of the nitrile moiety to a primary amine (containing a -CH₂NH₂ group) is a fundamental transformation. This is typically achieved through catalytic hydrogenation or with chemical hydrides. libretexts.orgwikipedia.org Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst like palladium, platinum, or Raney nickel. wikipedia.org Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are highly effective for this conversion, yielding the corresponding primary amine after an aqueous workup. wikipedia.orgorganic-chemistry.orgyoutube.com

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines
ReagentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)1) Diethyl ether or THF; 2) H₃O⁺ workupA powerful, non-selective reducing agent. youtube.com
Catalytic Hydrogenation (H₂)Raney Nickel, Palladium, or Platinum catalyst; elevated temperature and pressureAn economical industrial method. wikipedia.org
Diborane (B₂H₆)THF or ether solventReduces nitriles rapidly and completely.
Ammonia Borane (H₃BNH₃)Thermal conditions, catalyst-freeAn environmentally benign option. organic-chemistry.org

Carboxylic Acid Derivatives via Nitrile Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com

Acid-catalyzed hydrolysis is typically performed by heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgcommonorganicchemistry.com This process directly yields the free carboxylic acid, in this case, 2,3-dihydro-1H-indene-2-carboxylic acid. chemguide.co.uk

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (NaOH). commonorganicchemistry.com This initially forms the carboxylate salt (e.g., sodium 2,3-dihydro-1H-indene-2-carboxylate). chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.orgchemguide.co.uk

Table 2: Conditions for the Hydrolysis of Nitriles to Carboxylic Acids
MethodReagentsInitial ProductFinal Product
Acidic HydrolysisDilute HCl or H₂SO₄, heat (reflux)Carboxylic Acid2,3-dihydro-1H-indene-2-carboxylic acid
Alkaline HydrolysisAqueous NaOH or KOH, heat (reflux), then H₃O⁺Carboxylate Salt2,3-dihydro-1H-indene-2-carboxylic acid

Alkylation and Arylation Reactions of the this compound Skeleton

The carbon atom at the 2-position of the indane ring is activated by the adjacent electron-withdrawing nitrile group, rendering the proton at this position acidic. This allows for deprotonation to form a stabilized carbanion, which can then act as a nucleophile in alkylation and arylation reactions.

Alkylation Reactions

Alkylation at the C-2 position can be achieved by treating this compound with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the corresponding carbanion. This nucleophile can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic SN2 reaction to form a new carbon-carbon bond, yielding a 2-alkyl-2,3-dihydro-1H-indene-2-carbonitrile derivative.

Arylation Reactions

Introducing an aryl group onto the indane skeleton can be accomplished through modern cross-coupling methodologies. Palladium-catalyzed reactions are particularly prominent in this area. mit.edursc.org One strategy involves the direct C-H arylation of the aromatic ring, a process that has been developed for related heterocyclic systems like indazoles. nih.gov Another powerful method is the Suzuki coupling, which typically pairs an organoboron reagent with an aryl halide in the presence of a palladium catalyst. nih.govnih.gov For the this compound skeleton, this could involve either functionalizing the aromatic ring with a halide or boronic acid or, more challenging, functionalizing the C-2 position for subsequent coupling. Research on related indene systems has shown that rhodium-catalyzed asymmetric addition of arylboron reagents can effectively produce 2-arylindanes. acs.org

Table 3: Strategies for Alkylation and Arylation
TransformationPositionMethodKey Reagents
AlkylationC-2Carbanion Formation + SN21) Strong base (e.g., LDA); 2) Alkyl halide (R-X)
ArylationAromatic RingDirect C-H ArylationAryl halide, Pd catalyst (e.g., Pd(OAc)₂)
ArylationC-2Arylboron AdditionArylboronic acid, Rh catalyst
ArylationAromatic RingSuzuki CouplingArylboronic acid, Halogenated indane, Pd catalyst

Heterocyclic Annulation Reactions from this compound

Annulation reactions involve the construction of a new ring onto an existing molecular framework. The this compound scaffold is a suitable substrate for synthesizing fused or spirocyclic heterocyclic systems. The nitrile group itself is a versatile functional group for building heterocycles. For instance, it can undergo cycloaddition reactions or be transformed into other reactive intermediates like amidines or imidates, which can then cyclize with appropriate partners.

Research on related indane structures, such as 2-arylidene-1,3-indanediones, demonstrates their utility as substrates in annulation reactions to build diverse spiro- and fused carbo- and heterocyclic scaffolds with high stereoselectivity. rsc.org These reactions often proceed via Michael additions or cycloadditions. rsc.org By analogy, the activated methylene (B1212753) group and the nitrile of this compound could be harnessed in cascade reactions to construct complex polycyclic systems, such as indenoindoles or indenobenzofurans. researchgate.net

Reaction Mechanisms and Pathways in this compound Chemistry

Understanding the mechanisms of reactions involving this compound is key to controlling reaction outcomes, particularly with respect to regioselectivity and stereoselectivity.

Elucidation of Regioselectivity and Stereoselectivity

Regioselectivity

Regioselectivity refers to the preferential reaction at one site over other possible sites. For this compound, there are three primary regions of reactivity: the acidic C-2 proton, the electrophilic carbon of the nitrile, and the aromatic ring. The choice of reagents and conditions dictates the regiochemical outcome.

C-2 Functionalization : The use of strong, non-nucleophilic bases specifically targets the C-2 proton for deprotonation, leading to alkylation or acylation at this position.

Nitrile Group Reactions : Nucleophilic addition to the nitrile carbon occurs with reagents like Grignard or organolithium reagents. Reduction with hydrides also targets this group.

Aromatic Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration, halogenation) will occur on the benzene ring. The regioselectivity (ortho, meta, para relative to the fused cyclopentyl ring) is governed by the directing effects of the alkyl portion of the indane system. Photocatalysis has also emerged as a powerful tool for achieving regioselective C-H functionalization on arenes. rsc.org

Stereoselectivity

Many reactions involving the indane skeleton can generate new stereocenters, making stereocontrol a critical aspect of its chemistry. While reaction at the C-2 position of an achiral starting material does not itself create a stereocenter, subsequent reactions or reactions on substituted indanes often do.

Diastereoselectivity : In cascade reactions that form multiple stereocenters, such as the double Michael reaction, high diastereoselectivity can often be achieved. beilstein-journals.org

Enantioselectivity : The synthesis of chiral, non-racemic indane derivatives can be accomplished using chiral catalysts. For example, chiral thiourea (B124793) catalysts derived from the indane skeleton have been used to catalyze asymmetric cascade reactions with excellent enantioselectivity (up to 97% ee). rsc.org Similarly, rhodium-catalyzed asymmetric additions to indenes and stereoselective radical cascades have been developed to produce highly functionalized, chiral indane products. acs.orgnih.gov The stereoselective construction of indene scaffolds has been achieved through cascade reactions that create multiple bonds and stereocenters in a single operation. nih.gov

Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.orgwiley-vch.de Such reactions can occur within the indane skeleton, often driven by the formation of a more stable intermediate.

Reactions that proceed through a carbocation intermediate are prone to skeletal rearrangements. masterorganicchemistry.com For the indane system, if a carbocation were generated at the C-1 or C-2 position (for example, via protonation of an alcohol precursor followed by loss of water), a Wagner-Meerwein-type rearrangement could occur. This would involve a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to ring expansion or contraction. Studies on related systems have shown that Lewis acids can mediate the skeletal rearrangement of spirocyclic compounds to yield indene derivatives. rsc.org

Furthermore, specific rearrangements involving the indane framework have been observed to occur under surprisingly mild conditions. For instance, the isomerization of 1,2-disubstituted 3-aminoindenes proceeds via a skeletal rearrangement at room temperature, a process that is significantly accelerated by the presence of the amino group. nih.gov While not starting from the nitrile, this demonstrates the inherent potential of the indene skeleton to undergo rearrangement. Other classical rearrangements, like the Beckmann rearrangement, could be envisaged if the nitrile group were first converted to an oxime derivative. libretexts.org These mechanistic pathways highlight the dynamic nature of the indane framework under various reaction conditions.

Advanced Characterization and Spectroscopic Analysis in 2,3 Dihydro 1h Indene 2 Carbonitrile Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of 2,3-dihydro-1H-indene-2-carbonitrile. For the related 2-(2-bromophenyl)-2,3-dihydro-1H-indene-2-carbonitrile, the calculated mass for the molecular ion [M]+ was 375.0623, with the experimental value found to be 375.0621, confirming the formula C₂₂H₁₈BrN. rsc.org A similar analysis for this compound would be expected to confirm its molecular formula of C₁₀H₉N.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for indane derivatives involve the loss of small molecules or radicals from the five-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most characteristic absorption bands would be from the nitrile group and the aromatic ring.

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. This is a very distinctive peak and a key indicator of the presence of the nitrile functional group.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The carbon-carbon double bond stretching vibrations within the aromatic ring usually result in several sharp bands of variable intensity in the region of 1600-1450 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene (B1212753) and methine groups in the five-membered ring will produce bands in the 2960-2850 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2260 - 2220Medium, Sharp
Aromatic C-HStretch> 3000Weak to Medium
Aromatic C=CStretch1600 - 1450Variable, Sharp
Aliphatic C-HStretch2960 - 2850Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rcsb.org This technique would provide precise bond lengths, bond angles, and conformational details of this compound. However, based on the reviewed literature, no crystal structure for this compound has been reported. The synthesis and crystallographic analysis of derivatives have been documented, which can provide some insight into the molecular geometry. Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would offer an unambiguous confirmation of its structure.

Chromatographic Techniques for Purity and Mixture Analysis in this compound Research

Chromatographic techniques are indispensable in the analysis of this compound, enabling the separation, identification, and quantification of the compound and its potential impurities. These methods are crucial for ensuring the chemical and enantiomeric purity of the substance, which is vital for its application in research and synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of this compound is a critical parameter, as different enantiomers of a chiral compound can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of an appropriate CSP is paramount for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. csfarmacie.cznih.gov These phases, often coated or immobilized on a silica (B1680970) support, can offer excellent chiral recognition capabilities through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. csfarmacie.cz For the separation of the enantiomers of this compound, polysaccharide-based columns are a logical starting point due to their proven efficacy in resolving a wide variety of chiral molecules. rsc.orgresearchgate.net

The mobile phase composition, consisting of a mixture of a nonpolar organic solvent (like hexane) and a more polar alcohol (such as isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and analysis time. The choice between normal-phase, reversed-phase, or polar organic modes can significantly influence the separation. nih.gov

An alternative to direct chiral separation on a CSP is the indirect approach, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.comnih.gov These diastereomers can then be separated on a standard achiral HPLC column. For a compound like this compound, this would require a suitable functional group for derivatization.

Below is an illustrative table of potential chiral HPLC conditions for the analysis of this compound enantiomers, based on common practices for similar separations.

ParameterCondition 1 (Direct)Condition 2 (Direct)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gelCellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (B145695) (85:15, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 265 nm
Expected Outcome Baseline separation of the two enantiomers.Enhanced resolution and peak shape.

Note: The conditions presented in this table are illustrative and would require optimization for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds and can be used to assess the purity of this compound and to identify any potential impurities.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components is achieved based on their different boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the indane core and the loss of the nitrile group are expected to be key features in the mass spectrum. libretexts.org By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the identity of the compound and any co-eluting impurities can be confirmed. nist.gov

The following table illustrates typical GC-MS parameters and expected fragmentation for the analysis of this compound.

GC-MS Parameter Illustrative Condition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu
Expected Major Mass Fragments (m/z) Possible Identity of Fragment
143[M]+• (Molecular Ion)
116[M-HCN]+• (Loss of hydrogen cyanide from the molecular ion)
115[M-H-HCN]+ (Loss of a hydrogen atom and hydrogen cyanide)
91[C7H7]+ (Tropylium ion, a common fragment for alkylbenzenes)

Note: The fragmentation data presented is predictive and based on general principles of mass spectrometry. Actual fragmentation may vary.

Theoretical and Computational Investigations of 2,3 Dihydro 1h Indene 2 Carbonitrile

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2,3-dihydro-1H-indene-2-carbonitrile, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies on related indole and indazole derivatives have demonstrated the reliability of this approach in correlating theoretical data with experimental results. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and reflects the molecule's electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be distributed over the nitrile group and the fused ring system. The HOMO-LUMO gap and other global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. mdpi.comrsc.org

Interactive Table 1: Calculated Global Reactivity Descriptors (Note: The following values are representative examples derived from DFT principles for illustrative purposes, as specific computational results for this molecule were not available in the cited literature.)

ParameterFormulaRepresentative Value (eV)Description
EHOMO--6.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO--0.85Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO5.65Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Ionization Potential (I)-EHOMO6.50The energy required to remove an electron.
Electron Affinity (A)-ELUMO0.85The energy released when an electron is added.
Chemical Hardness (η)(I - A) / 22.825Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S)1 / (2η)0.177The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)(I + A) / 23.675The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)χ² / (2η)2.38Measures the propensity of a species to accept electrons.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to attack by electrophiles. These areas are often associated with lone pairs of electronegative atoms. Regions of positive potential (colored blue) are electron-poor, usually around hydrogen atoms, and are attractive to nucleophiles. Green areas represent neutral or zero potential.

In this compound, the MEP surface would show a significant region of negative potential (red) localized around the nitrogen atom of the nitrile group, owing to its high electronegativity and lone pair of electrons. The hydrogen atoms on both the aromatic and aliphatic rings would be characterized by regions of positive potential (blue), making them potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. acta.co.inbiu.ac.il

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent like hexane) and solving Newton's equations of motion for every atom in the system. nih.gov This allows for the exploration of the molecule's conformational landscape. The five-membered ring of the indane structure is not planar and can adopt various puckered conformations. MD simulations can reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations provide detailed information about solvent-solute interactions. ksu.edu.sa By analyzing the trajectories, one can determine how solvent molecules arrange themselves around the solute. For instance, polar solvent molecules would be expected to form specific interactions with the polar nitrile group, while non-polar solvents would interact more favorably with the hydrophobic benzene (B151609) ring. mdpi.com This information is crucial for understanding solubility and how the solvent might influence the molecule's reactivity and stability. ksu.edu.sa

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For example, modeling the hydrolysis of the nitrile group to a carboxylic acid would involve locating the transition states for the nucleophilic attack of water and subsequent proton transfers. libretexts.orglibretexts.orgchemistrysteps.comresearchgate.netresearchgate.net This analysis can help rationalize experimental observations and predict how changes in substituents or reaction conditions might affect the reaction outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to precursor/intermediate role)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to develop models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijcr.infoscilit.com If this compound serves as a precursor or intermediate in the synthesis of a family of pharmacologically active molecules, QSAR can be a valuable tool for guiding the design of more potent compounds. nih.govmdpi.com

A QSAR model is built by calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic (e.g., logP) properties. ijcr.info These descriptors are then used as independent variables in a regression analysis against the measured biological activity (the dependent variable).

The resulting mathematical model can be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. eurjchem.com This allows chemists to prioritize the synthesis of candidates with the highest predicted activity, saving time and resources in the drug discovery process. For a series of compounds derived from the 2,3-dihydro-1H-indene scaffold, a QSAR study could reveal which structural modifications are most likely to enhance a desired biological effect. ijcr.infoscilit.com

Applications of 2,3 Dihydro 1h Indene 2 Carbonitrile As a Synthetic Building Block and Intermediate

Role in Pharmaceutical Intermediate Synthesis

The rigid scaffold of the dihydroindene core is a valuable feature in medicinal chemistry, providing a defined three-dimensional structure for interacting with biological targets. The carbonitrile group offers a reactive handle that can be readily converted into other functional groups, making it a strategic starting point for synthesizing diverse pharmaceutical agents.

Precursors for Sphingosine-1-Phosphate Receptor (S1PR) Modulators

Sphingosine-1-phosphate receptor (S1PR) modulators are a class of drugs that have shown significant therapeutic success, particularly in treating autoimmune diseases like multiple sclerosis. nih.govnih.gov These drugs function by modulating the S1P receptors, which leads to the sequestration of lymphocytes in lymph nodes, preventing them from contributing to autoimmune-driven inflammation. nih.gov

The synthesis of novel S1PR modulators often involves the use of diverse heterocyclic scaffolds to achieve desired potency and selectivity. The indane framework is one such scaffold utilized in this field. Patent literature discloses the use of indane carbonitrile derivatives, such as 2,3-dihydro-1H-indene-4-carbonitrile, in the synthesis of selective S1PR modulators. google.com This highlights the role of the indene (B144670) carbonitrile core as a key structural motif in the development of new S1P receptor agonists and antagonists, demonstrating its importance in creating next-generation immunomodulatory therapies. google.com

Intermediates for Indoxacarb (B177179) Analogues and Derivatives

Indoxacarb is a potent oxadiazine insecticide that functions by blocking sodium ion channels in the nerve cells of insects. nih.gov The insecticidally active form is the (S)-enantiomer. The synthesis of (S)-indoxacarb relies on key chiral intermediates derived from the indane skeleton.

One such crucial intermediate is (S)-5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. nih.gov Various synthetic routes have been developed to produce this and related indanone derivatives efficiently. nih.govgoogle.com For instance, a method for preparing a key indoxacarb intermediate, 7-chloroindeno[1,2-e] nih.govgoogle.comoxadiazine-2,4a(3H,5H)-dicarboxylicacid-4a-methyl-2-benzylester, starts from an intermediate named 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone. 2,3-dihydro-1H-indene-2-carbonitrile represents a fundamental building block that can be elaborated through various chemical transformations to access these highly functionalized indanone cores required for the synthesis of Indoxacarb and its analogues.

Building Block for Other Medicinal Chemistry Scaffolds

The concept of "privileged structures" in medicinal chemistry identifies certain molecular scaffolds that can bind to a variety of biological receptors, making them fruitful starting points for drug discovery. The 2,3-dihydro-1H-indene framework can be considered such a scaffold. Its derivatives have been explored for a range of therapeutic applications beyond S1PR modulation and insecticides.

For example, research has shown that novel dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors, exhibiting significant anti-angiogenic and antitumor activity. In these compounds, the dihydroindene core serves as a rigid linker connecting different aromatic rings, a design strategy aimed at interacting with the colchicine (B1669291) binding site on tubulin. The versatility of the indene scaffold allows for the systematic modification and synthesis of compound libraries to screen for various biological activities, cementing its role as a valuable building block in medicinal chemistry.

Contribution to Materials Science Research

In the realm of materials science, the electronic and photophysical properties of organic molecules are paramount. The this compound structure, particularly when functionalized, contributes to the creation of advanced organic materials with applications in electronics and photonics.

Precursors for Organic Electronic Materials, e.g., Non-Fullerene Acceptors

Organic solar cells (OSCs) have gained significant attention as a flexible, low-cost alternative to traditional silicon-based photovoltaics. For over two decades, fullerene derivatives were the primary electron acceptors used in OSCs. However, the emergence of non-fullerene acceptors (NFAs) has led to rapid increases in power conversion efficiencies, surpassing their fullerene-based counterparts.

A key breakthrough in NFA development involves molecules with an A-D-A (Acceptor-Donor-Acceptor) structure. The indane core is central to some of the most successful NFAs. Specifically, the electron-withdrawing group 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (INCN) has become a cornerstone as a terminal acceptor unit. nih.gov This INCN moiety is a direct derivative of the indene carbonitrile structure. High-performance NFAs, such as the renowned ITIC, feature an indacenodithienothiophene (IDTT) core end-capped with these INCN groups. nih.gov The strong electron-withdrawing capability of the cyano groups on the indanone-derived scaffold is crucial for tuning the electronic energy levels and facilitating efficient charge separation in organic solar cells.

Role in the Synthesis of Advanced Organic Materials

The utility of the indene carbonitrile scaffold extends beyond its role in established NFA architectures. Its rigid, planar structure and the electron-withdrawing nature of the nitrile group make it an attractive building block for a variety of advanced organic materials. These materials are designed for applications that leverage their unique optical and electronic properties.

The ability to functionalize the indene ring allows for fine-tuning of properties like light absorption, charge mobility, and molecular stacking. For instance, modifications to the core or peripheral groups of indene-based molecules can shift their absorption spectra into the near-infrared range, a desirable trait for creating semi-transparent and more efficient solar cells. The availability of various indene carbonitrile isomers, such as 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile and 2,3-dihydro-1-oxo-1H-indene-5-carbonitrile, provides materials scientists with a toolbox of precursors to design and synthesize novel conjugated molecules for applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and sensors.

Compound Reference Table

Compound Name
2,3-dihydro-1H-indene
2,3-dihydro-1H-indene-1-carbonitrile
This compound
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile
(S)-5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (INCN)
7-chloroindeno[1,2-e] nih.govgoogle.comoxadiazine-2,4a(3H,5H)-dicarboxylicacid-4a-methyl-2-benzylester
Indoxacarb
Fingolimod
Siponimod
Ozanimod
Ponesimod
Indacenodithienothiophene (IDTT)
Combretastatin A-4 (CA-4)
Fullerene
Myriocin
Anthranilamide
2,3-Dihydroquinazolin-4(1H)-one (DHQ)

Key Intermediates and Applications

Intermediate ScaffoldApplication AreaResulting Product/ClassReference
Indene CarbonitrilePharmaceuticalsSphingosine-1-Phosphate Receptor (S1PR) Modulators google.com
Functionalized IndanoneAgrochemicalsIndoxacarb Analogues nih.gov
Dihydro-1H-indeneMedicinal ChemistryTubulin Polymerization Inhibitors
Indanone Malononitrile (B47326)Materials ScienceNon-Fullerene Acceptors (e.g., ITIC) for Organic Solar Cells nih.gov

Utilization in Agrochemical Research and Development as Intermediates

The indane structural motif is a key component in a number of commercially successful agrochemicals, highlighting its importance as a foundational scaffold in pesticide research. researchgate.netmdpi.com While direct application of this compound is not extensively documented in publicly available research, the indane group itself is integral to the efficacy of several active ingredients used in crop protection. mdpi.com Its derivatives are employed in products designed as herbicides and fungicides. researchgate.net

Recent research continues to leverage the indane scaffold for the discovery of novel agrochemicals. A 2024 study focused on designing and synthesizing a new series of anthranilic diamide (B1670390) insecticides by incorporating the indane moiety into the structure of chlorantraniliprole (B1668704). mdpi.com The resulting compounds were tested for insecticidal activity against the armyworm Mythimna separata. Notably, one of the newly synthesized indane-containing derivatives, compound 8q , exhibited 80% insecticidal activity at a concentration of 0.8 mg/L, a rate slightly superior to the commercial pesticide chlorantraniliprole under the same conditions. mdpi.com This discovery underscores the continued relevance of indane derivatives as valuable intermediates for developing next-generation insecticides. mdpi.com

Table 1: Examples of Commercial Agrochemicals Featuring the Indane Moiety

AgrochemicalTypeStructural Role of Indane
IndoxacarbInsecticideCore structural component
IndaziflamHerbicideCore structural component
FluindapyrFungicideCore structural component
IndanofanHerbicideCore structural component
This table highlights agrochemicals where the indane skeleton is a central feature of the molecule's design. mdpi.com

Synthesis of Complex Indene Derivatives and Fused-Ring Systems

The this compound molecule is a versatile platform for the construction of more elaborate chemical structures. The indane skeleton can be chemically modified, and the nitrile group provides a reactive handle for a wide range of transformations, enabling the synthesis of complex indene derivatives and the construction of fused-ring systems. nih.gov

The conversion of an indane scaffold to a naphthalene (B1677914) system is a key strategy in medicinal chemistry, particularly in the development of novel therapeutics. nih.gov This transformation involves the aromatization of the five-membered cyclopentane (B165970) ring of the indane core. While specific research detailing the direct conversion of this compound to an enantiopure naphthalene is not prominent, the general chemical principles for such a transformation are well-established.

The process typically involves a dehydrogenation reaction. This can be achieved using a variety of reagents and conditions, such as heating with a metal catalyst like palladium on carbon (Pd/C) or using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The nitrile group at the 2-position of the indane ring would be retained during this process, leading to the formation of a naphthalene-2-carbonitrile derivative.

In the context of drug discovery, researchers have designed and synthesized series of both indane and naphthalene derivatives as potential inhibitors for therapeutic targets like Ubiquitin-Specific Peptidase 7 (USP7), which is implicated in oncology. nih.gov This scaffold-hopping approach, moving between indane and naphthalene cores, demonstrates the synthetic accessibility and strategic importance of converting between these two ring systems. nih.gov The synthesis of enantiopure versions would typically involve chiral separation at an intermediate stage or the use of asymmetric synthesis methods. google.com

The synthesis of indenopyridazines involves fusing a pyridazine (B1198779) ring—a six-membered heterocycle with two adjacent nitrogen atoms—onto the indane framework. Such fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities. A plausible synthetic route to an indenopyridazine from this compound would involve a multi-step process culminating in a cyclocondensation reaction with hydrazine (B178648).

A general and effective method for forming a pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303). nih.govresearchgate.net To apply this to the starting material, this compound would first need to be converted into a suitable 1,4-dicarbonyl precursor. This could be achieved through the oxidation of the carbon atoms at positions 1 and 3 of the indane ring to carbonyl groups, yielding a 2-cyano-1,3-indandione intermediate.

The subsequent reaction of this dicarbonyl intermediate with hydrazine hydrate would proceed via a cyclocondensation mechanism. The hydrazine would react with the two carbonyl groups to form the six-membered pyridazine ring, fused to the benzene (B151609) ring of the original indane structure. This would result in the formation of an indenopyridazinone derivative, a complex fused-ring system. This strategy is analogous to established methods for creating fused phthalazinone systems from related precursors. nih.gov

Table 2: Proposed Synthetic Scheme for Indenopyridazine

StepTransformationReagents/ConditionsIntermediate/Product
1OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)2-Cyanoindan-1,3-dione
2CyclocondensationHydrazine hydrate (N₂H₄·H₂O), often in a solvent like ethanol (B145695) with heatingIndeno[2,1-c]pyridazin-9(8H)-one derivative
This table outlines a conceptual pathway for the synthesis of a fused indenopyridazine system from the title compound.

Future Research Directions and Emerging Opportunities in 2,3 Dihydro 1h Indene 2 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 2,3-dihydro-1H-indene-2-carbonitrile

The synthesis of the indane core and its derivatives is well-established, but future research will prioritize methods that are more environmentally benign and atom-economical. Key opportunities lie in the adoption of biocatalysis, advanced transition-metal catalysis, and green chemistry principles.

Biocatalytic Approaches: The use of enzymes in synthesis offers unparalleled stereoselectivity under mild, aqueous conditions. A significant advancement has been the use of transaminase enzymes for the asymmetric amination of a precursor, 4-cyanoindanone, to produce chiral amino-indane carbonitriles. ajpamc.com This biocatalytic method achieves high enantioselectivity and yield in a single step, representing a substantial improvement over multi-step chemical resolutions. ajpamc.com Future work could expand the library of enzymes capable of acting on the this compound core to generate a wider range of chiral derivatives.

Advanced Catalysis: Modern catalytic methods offer new routes to the indane skeleton. For instance, gold(I)-catalyzed C-H activation has been developed for a high-yielding synthesis of indene (B144670) derivatives. researchgate.net This approach involves the direct activation of a C(sp³)-H bond, bypassing the need for pre-functionalized starting materials. researchgate.net Applying such advanced catalytic systems to the synthesis of this compound could lead to more efficient and direct pathways. Furthermore, a major trend in modern synthesis is the development of transition-metal-free cross-coupling reactions to improve sustainability, a strategy that could be applied to this system. mdpi.com

Green Chemistry Principles: Future synthetic protocols will increasingly incorporate green chemistry principles. This includes the use of water as a solvent and the development of catalyst-free reaction conditions, which have been successfully applied to the synthesis of other heterocyclic systems. researchgate.net Exploring reaction pathways such as the Claisen-Schmidt condensation or Michael additions under aqueous or solvent-free conditions could significantly reduce the environmental impact of producing this compound and its derivatives. nih.govresearchgate.net

Synthetic StrategyKey AdvantagesPotential Application for this compound
Biocatalysis (e.g., Transaminases) High stereoselectivity, mild reaction conditions, environmentally friendly. ajpamc.comDirect synthesis of chiral amine derivatives from a keto-nitrile precursor.
C-H Activation (e.g., Gold Catalysis) High atom economy, direct functionalization, novel bond formations. researchgate.netMore efficient construction of the core indane skeleton.
Green Solvents/Catalyst-Free Reduced environmental impact, simplified work-up, enhanced safety. researchgate.netSustainable manufacturing processes for the target compound and its derivatives.

Exploration of Underutilized Reactivity Pathways of this compound

Beyond established transformations, the unique structure of this compound allows for the exploration of less common, yet powerful, reactivity pathways to rapidly build molecular complexity.

Cycloaddition Reactions: The indane framework is an excellent scaffold for participating in cycloaddition reactions. A notable example is the one-pot, three-component reaction between ninhydrin (B49086) (a related indane-dione), proline, and various dipolarophiles, which proceeds through an azomethine ylide intermediate. researchgate.net This strategy allows for the highly regio- and diastereoselective synthesis of complex octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones. researchgate.net Applying this [3+2] cycloaddition methodology to derivatives of this compound could open a direct route to novel spirocyclic alkaloids and other complex heterocyclic systems.

Tandem and Cascade Reactions: The nitrile group and the indane backbone can be engineered to participate in cascade reactions. Unexpected nucleophilic additions and subsequent cyclizations have been reported when related indane-dione derivatives react with secondary amines, leading to the formation of indeno[2,1-c]pyridine structures. nih.gov This suggests that the this compound scaffold could be a precursor for novel, fused heterocyclic systems through carefully designed tandem reaction sequences that are yet to be explored.

Novel Michael Additions: While the Michael addition of malononitrile (B47326) to indenones is a known method for C-C bond formation, the reactivity of this compound itself as a Michael acceptor is an area ripe for investigation. researchgate.net Activation of the molecule could enable conjugate additions, providing a straightforward method for introducing a wide range of substituents at the C3 position.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of this compound

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating experimental discovery.

DFT for Reactivity Prediction: Density Functional Theory (DFT) has been successfully used to study the molecular structure, vibrational frequencies, and electronic properties of the parent 2,3-dihydro-1H-indene (indan) and its derivatives. researchgate.net These studies calculate the frontier molecular orbital energies (HOMO-LUMO gap) and map the molecular electrostatic potential, providing key insights into the molecule's kinetic stability and sites susceptible to nucleophilic or electrophilic attack. researchgate.net Future research can apply these methods to this compound to predict its reactivity in novel transformations and guide the design of new experiments.

Mechanism Elucidation: Advanced computational methods are crucial for understanding complex reaction mechanisms. For example, a hybrid ONIOM(M08-HX/mixed-basis:PM6) scheme was used to elucidate the pericyclic mechanism of a gold(I)-catalyzed indene synthesis, revealing a researchgate.netamericanelements.com-hydride shift that generates a gold-carbene intermediate. researchgate.net Similar computational investigations into the potential reaction pathways of this compound would be invaluable for understanding and optimizing new synthetic methods.

Predictive Characterization: Computational tools can also predict analytical properties that aid in the characterization of newly synthesized molecules. Predicted collision cross section (CCS) values, for instance, can be calculated for different adducts and compared with mass spectrometry data to confirm the identity of reaction products. uni.luuni.lu

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Predict reactivity, analyze electronic structure (HOMO/LUMO), and map electrostatic potential to guide synthetic design. researchgate.net
Hybrid QM/MM (e.g., ONIOM) Elucidate complex, multi-step reaction mechanisms, especially in organometallic catalysis. researchgate.net
Collision Cross Section (CCS) Prediction Aid in the structural confirmation of novel derivatives by comparing predicted values with experimental mass spectrometry data. uni.luuni.lu

Integration of this compound into Novel Materials Architectures

The rigid, well-defined structure of the indane core makes this compound an attractive building block for the design of new functional materials.

Organic Electronics: The nitrile group is a well-known electron-withdrawing group used in the design of organic electronic materials. Related indane-1,3-dione structures are precursors to push-pull dyes. nih.gov There is a significant opportunity to functionalize this compound to create novel chromophores, non-linear optical materials, or components for organic light-emitting diodes (OLEDs). The rigid scaffold would help control molecular packing and solid-state properties.

Crystal Engineering: Chalcone-like derivatives of indanone are known to form predictable crystal packing structures, such as dimers and one-dimensional chains, through weak intermolecular interactions. nih.gov This suggests that the this compound scaffold could be used as a tecton in crystal engineering to build supramolecular architectures with desired properties, such as porosity or specific host-guest capabilities.

Polymer and MOF Synthesis: The nitrile group offers a versatile handle for incorporation into larger macromolecular structures. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing anchor points for polymerization. bldpharm.com Alternatively, the nitrile itself can act as a coordinating group for metal ions, suggesting the potential use of this compound as a novel organic linker for the synthesis of metal-organic frameworks (MOFs).

Expanded Utility of this compound in Complex Molecule Synthesis

The true value of a building block is measured by its ability to serve as a versatile starting point for the synthesis of more complex and valuable molecules.

Medicinal Chemistry Scaffolding: Chiral amino-indane derivatives are crucial intermediates for drugs targeting sphingosine-1-phosphate (S1P) receptors, which are important in treating neurodegenerative diseases. ajpamc.com The this compound framework is primed for further exploration as a core scaffold in medicinal chemistry. Its rigid structure allows for the precise spatial arrangement of pharmacophores, making it an ideal starting point for designing inhibitors, agonists, or antagonists for a variety of biological targets. google.com

Precursor for Fused Heterocycles: The indane system can be a precursor to more complex, fused heterocyclic systems. As noted, reactions of related indanones can lead to indeno[2,1-c]pyridines. nih.gov Future research could systematically explore the annulation of new rings onto the this compound backbone, using the nitrile group as a reactive handle to direct cyclization, leading to libraries of novel polycyclic compounds.

Platform for Multicomponent Reactions (MCRs): MCRs are a powerful tool for rapidly building molecular diversity. The successful use of indane-based precursors in one-pot reactions to generate complex spiro-heterocycles highlights a significant opportunity. researchgate.net Designing new MCRs that utilize this compound as a key component could provide efficient, atom-economical routes to novel compound libraries for screening in drug discovery and materials science.

Target Molecule ClassSynthetic ApproachPotential Application
Chiral Bioactive Molecules Asymmetric catalysis or biocatalysis on the indane-nitrile core. ajpamc.comMedicinal Chemistry (e.g., S1P modulators). ajpamc.com
Novel Fused Heterocycles Tandem annulation/cyclization reactions directed by the nitrile group. nih.govDrug Discovery, Organic Materials.
Spirocyclic Compounds Multi-component cycloaddition reactions. researchgate.netNatural Product Synthesis, Novel Scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dihydro-1H-indene-2-carbonitrile derivatives, and how can reaction yields be maximized?

  • Methodology : Multi-step organic synthesis is commonly employed. For example, Pd-catalyzed allylic alkylation using substrates like 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile with allyl halides achieves yields up to 75% under mild conditions (MTBE solvent, 25°C). Key parameters include catalyst loading (e.g., 5-10 mol% Pd), ligand selection, and reaction time optimization. Post-synthesis purification via flash chromatography (e.g., pentane:ethyl acetate gradients) improves yield and purity .
  • Yield Maximization : Precise stoichiometric ratios, inert atmosphere (N₂/Ar), and temperature control (25–50°C) minimize side reactions. Monitoring intermediates via TLC ensures stepwise progress .

Q. What analytical techniques are recommended for characterizing purity and structural integrity of this compound derivatives?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., carbonyl at δ ~170 ppm, nitrile at δ ~120 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₄H₁₃BrNO⁺ with <2 ppm error) .
  • Chiral HPLC : Determines enantiomeric excess (ee) for stereoisomers (e.g., 92% ee using Chiralcel IA columns) .
    • Cross-Verification : Discrepancies between NMR and HRMS require supplementary methods like IR (e.g., nitrile absorption at ~2240 cm⁻¹) or X-ray crystallography .

Q. What safety protocols are essential when handling nitrile-containing derivatives in laboratory settings?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors; avoid dust formation .
  • Waste Disposal : Segregate nitrile waste and consult certified agencies for cyanide-neutralization protocols .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be designed?

  • Strategy : Employ asymmetric catalysis with chiral Pd complexes (e.g., (R)- or (S)-BINAP ligands) to induce stereochemistry at the indene core. For example, allylic alkylation of 5-methoxy derivatives achieves up to 93% ee .
  • Optimization : Screen chiral auxiliaries (e.g., tert-butyldiphenylsilyl groups) and reaction solvents (e.g., MTBE vs. THF) to enhance stereocontrol. Monitor ee dynamically via chiral HPLC .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. HRMS) for novel derivatives?

  • Approach :

  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to distinguish overlapping NMR signals .
  • Advanced Spectrometry : Combine HRMS with MS/MS fragmentation to confirm molecular ions vs. adducts .
  • Crystallography : Single-crystal X-ray analysis resolves ambiguous stereochemistry .

Q. What methodologies assess the stability of this compound derivatives under varying pH and temperature conditions?

  • Protocols :

  • Accelerated Aging : Incubate compounds at 40–60°C and monitor decomposition via HPLC (e.g., nitrile hydrolysis to amides).
  • pH Studies : Test stability in buffered solutions (pH 2–12) to identify labile functional groups (e.g., ester vs. nitrile reactivity) .

Q. How can mechanistic insights into Pd-catalyzed reactions involving this compound be obtained?

  • Tools :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹²C/¹³C-substituted substrates to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., allylic vs. vinylic alkylation pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.